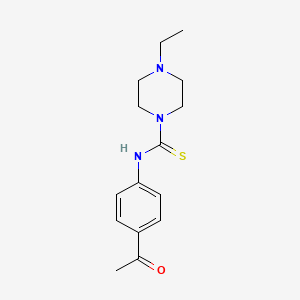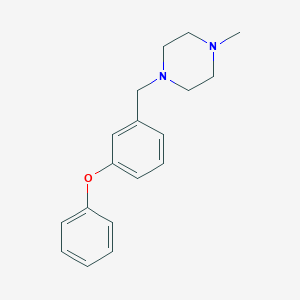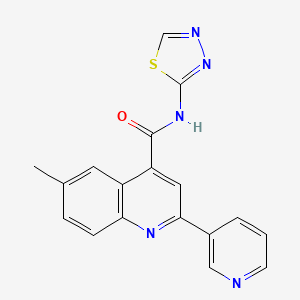
N-(4-acetylphenyl)-4-ethyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-4-ethyl-1-piperazinecarbothioamide, commonly known as AEPT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. AEPT belongs to the class of piperazinecarbothioamide derivatives that exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of AEPT is not fully understood, but it is believed to act through the modulation of various neurotransmitters and receptors in the central nervous system. AEPT has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are known to play a critical role in the regulation of neuronal excitability. AEPT has also been found to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
AEPT has been shown to exhibit a wide range of biochemical and physiological effects in animal models. It has been reported to reduce the severity and frequency of seizures in epileptic rats, indicating its potential use as an anticonvulsant agent. AEPT has also been found to reduce anxiety-like behaviors and improve locomotor activity in mice, suggesting its anxiolytic and antidepressant properties. Additionally, AEPT has been shown to possess analgesic effects, which may be attributed to its ability to modulate the activity of opioid receptors in the brain.
実験室実験の利点と制限
AEPT has several advantages for lab experiments, including its high yield and purity, as well as its diverse range of biological activities. However, there are also some limitations to its use in research. For example, AEPT is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, the exact mechanism of action of AEPT is not fully understood, which may make it difficult to design experiments that target specific pathways or receptors.
将来の方向性
There are several future directions for research on AEPT. One potential avenue is the development of new therapeutic agents based on AEPT's chemical structure. Another area of interest is the investigation of AEPT's potential use as a radioligand for imaging studies in the diagnosis of neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of AEPT and to establish its long-term safety and efficacy in humans.
合成法
The synthesis of AEPT involves the reaction of 4-acetylphenyl isothiocyanate with 4-ethylpiperazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours, followed by the purification of the product through recrystallization or chromatography. The yield of AEPT is generally high, and the purity can be confirmed through various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
AEPT has been extensively studied for its potential therapeutic applications in various disease conditions. It has been reported to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic activities in animal models. AEPT has also been investigated for its potential use as a radioligand for imaging studies in the diagnosis of Parkinson's disease and other neurodegenerative disorders. Additionally, AEPT has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
N-(4-acetylphenyl)-4-ethylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-3-17-8-10-18(11-9-17)15(20)16-14-6-4-13(5-7-14)12(2)19/h4-7H,3,8-11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGCLUULHLZWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]malononitrile](/img/structure/B5811176.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)

![N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide](/img/structure/B5811194.png)




![2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811213.png)
![2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5811218.png)
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5811234.png)
![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)